4-[4-(2-phenylethoxy)benzoyl]morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
morpholin-4-yl-[4-(2-phenylethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-19(20-11-14-22-15-12-20)17-6-8-18(9-7-17)23-13-10-16-4-2-1-3-5-16/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRAHJQGFMBNDOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=C(C=C2)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies for 4 4 2 Phenylethoxy Benzoyl Morpholine
Established Synthetic Pathways for the Morpholine (B109124) Ring System
The morpholine moiety is a common heterocyclic scaffold in medicinal chemistry. Its synthesis is well-established, with several classical methods available. A prevalent approach involves the cyclization of β-aminoalcohols. For instance, the dehydration of diethanolamine (B148213) in the presence of a strong acid like sulfuric acid is a primary industrial method. Other routes start from vicinal amino alcohols and their derivatives, or from reactions involving oxiranes and aziridines. researchgate.net The choice of method often depends on the desired substitution pattern on the morpholine ring. For the synthesis of the title compound, unsubstituted morpholine is typically used as a readily available commercial reagent.
Table 1: Common Synthetic Routes to the Morpholine Ring
| Starting Material(s) | Key Transformation | Reagents/Conditions |
|---|---|---|
| Diethanolamine | Acid-catalyzed dehydration/cyclization | H₂SO₄, heat |
| Vicinal Amino Alcohols | Dehydration or reaction with alkylating agents | Δ, dehydrating agents (e.g., H₂SO₄) |
| Oxiranes and Amines | Ring-opening and subsequent cyclization | Varies depending on specific route |
Approaches for the Introduction of the 4-(2-phenylethoxy)benzoyl Moiety
The formation of the core structure of the target molecule is typically achieved by first synthesizing the 4-(2-phenylethoxy)benzoic acid intermediate. This intermediate is then activated and reacted with morpholine to form the final amide bond.
A common synthetic sequence begins with a protected version of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate. This protection strategy is crucial for achieving chemoselectivity in the subsequent ether formation step.
The Mitsunobu reaction is a powerful and widely used method for forming carbon-oxygen bonds, particularly for the synthesis of esters and ethers. nih.gov It facilitates the conversion of a primary or secondary alcohol into a variety of functional groups through a dehydrative redox process. nih.gov This reaction is renowned for its mild conditions and its ability to proceed with a clean inversion of stereochemistry at the alcohol's carbon center. missouri.edu
In the context of synthesizing 4-[4-(2-phenylethoxy)benzoyl]morpholine, the Mitsunobu reaction is ideal for creating the phenylethoxy ether linkage. The reaction couples a phenolic compound (methyl 4-hydroxybenzoate) with an alcohol (2-phenylethanol).
The general mechanism involves the activation of the alcohol by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.edu The phosphine and azodicarboxylate combine to form a phosphonium (B103445) intermediate, which activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.org The phenoxide, formed by the deprotonation of the weakly acidic methyl 4-hydroxybenzoate, then acts as the nucleophile, displacing the activated hydroxyl group in an SN2 fashion to form the desired aryl ether. psu.edu The use of a phenolic nucleophile is particularly effective due to its higher acidity compared to aliphatic alcohols. psu.edu
Following the successful ether formation, the methyl ester of the resulting methyl 4-(2-phenylethoxy)benzoate is hydrolyzed under basic conditions (e.g., using NaOH or LiOH) to yield 4-(2-phenylethoxy)benzoic acid.
The final step in the synthesis is the formation of the amide bond between the 4-(2-phenylethoxy)benzoic acid carboxylic acid and the secondary amine, morpholine. A highly efficient method for this transformation is to first convert the carboxylic acid into a more reactive acyl chloride.
This activation is commonly achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The reaction of 4-(2-phenylethoxy)benzoic acid with thionyl chloride, sometimes with a catalytic amount of dimethylformamide (DMF), proceeds readily to form 4-(2-phenylethoxy)benzoyl chloride. researchgate.net
The resulting acyl chloride is then reacted directly with morpholine. chemspider.com This reaction is a nucleophilic acyl substitution where the nitrogen atom of morpholine attacks the electrophilic carbonyl carbon of the acyl chloride. A base, such as triethylamine (B128534) or pyridine, is typically added to the reaction mixture to neutralize the hydrochloric acid (HCl) that is generated as a byproduct, driving the reaction to completion. chemspider.com This method is generally high-yielding and provides the target compound, this compound, in good purity after appropriate workup and purification. chemspider.com
Table 2: Key Reaction Steps and Conditions
| Step | Reaction | Starting Materials | Key Reagents | Product |
|---|---|---|---|---|
| 1 | Mitsunobu Etherification | Methyl 4-hydroxybenzoate, 2-Phenylethanol | PPh₃, DEAD/DIAD | Methyl 4-(2-phenylethoxy)benzoate |
| 2 | Ester Hydrolysis | Methyl 4-(2-phenylethoxy)benzoate | LiOH or NaOH, H₂O/THF | 4-(2-phenylethoxy)benzoic acid |
| 3 | Acyl Chloride Formation | 4-(2-phenylethoxy)benzoic acid | SOCl₂ or (COCl)₂ | 4-(2-phenylethoxy)benzoyl chloride |
Chemo- and Regioselective Considerations in the Synthesis of this compound
Chemoselectivity: In a multifunctional starting material like 4-hydroxybenzoic acid, controlling which functional group reacts is paramount. If the free acid were used directly in the Mitsunobu reaction, the acidic proton of the carboxylic acid could interfere with the reaction by protonating the azodicarboxylate reagent. organic-chemistry.org Furthermore, the carboxylate could potentially compete with the phenoxide as a nucleophile, leading to undesired ester byproducts. To circumvent these issues, the carboxylic acid is protected, most commonly as a methyl or ethyl ester. This ester group is generally unreactive under Mitsunobu conditions, thus ensuring that the etherification occurs selectively at the phenolic hydroxyl group. The ester is then selectively removed in a subsequent step to liberate the carboxylic acid for the amidation reaction.
Regioselectivity: The regiochemistry of the final product is determined by the substitution pattern of the starting materials. The synthesis begins with 4-hydroxybenzoic acid (or its ester), which ensures that the ether and the eventual benzoyl-morpholine functionalities are in a para (1,4) relationship on the central benzene (B151609) ring. This specific arrangement is critical for the molecule's intended properties and is locked in from the start of the synthetic sequence.
Derivatization Strategies for Structural Modification and Analogue Synthesis
The core structure of this compound serves as a versatile template for the synthesis of a wide array of analogues. Derivatization can be systematically explored by modifying each of the three key components of the molecule. nih.gov
Modification of the Phenylethoxy Moiety: The terminal phenyl group can be substituted with various functional groups (e.g., halogens, alkyl, alkoxy groups) to probe electronic and steric effects. The length of the ethyl linker can also be varied (e.g., to a methyl or propyl chain) by choosing the appropriate starting alcohol (e.g., benzyl (B1604629) alcohol or 3-phenyl-1-propanol) in the Mitsunobu step.
Modification of the Central Benzoyl Ring: While the parent structure is unsubstituted aside from the two main side chains, analogues could be synthesized with additional substituents on the central aromatic ring. This would require starting with a correspondingly substituted 4-hydroxybenzoic acid derivative.
Modification of the Morpholine Ring: The morpholine ring can be replaced with other cyclic amines to investigate the impact of ring size, heteroatom composition, and conformation. Examples include using piperidine (B6355638), piperazine (B1678402), or substituted morpholines in the final amidation step. acs.org The synthesis of various N-substituted piperazine and piperidine derivatives is common in medicinal chemistry. acs.org
Table 3: Potential Analogues via Derivatization
| Modified Moiety | Example Starting Material Change | Resulting Analogue Class |
|---|---|---|
| Phenylethoxy Group | Use 4-chlorophenylethanol instead of 2-phenylethanol | 4-[4-(2-(4-chlorophenyl)ethoxy)benzoyl]morpholine derivatives |
| Phenylethoxy Group | Use benzyl alcohol instead of 2-phenylethanol | 4-[4-(benzyloxy)benzoyl]morpholine derivatives |
| Morpholine Ring | Use piperidine instead of morpholine | (4-(2-phenylethoxy)phenyl)(piperdin-1-yl)methanone derivatives |
Analytical Techniques for Purity Assessment and Structural Elucidation in Synthetic Research
The unambiguous identification and confirmation of purity of the synthesized this compound and its intermediates are essential. A suite of analytical techniques is employed for this purpose. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. uobaghdad.edu.iq ¹H NMR provides information on the number and connectivity of protons, showing characteristic signals for the aromatic protons, the methylene (B1212753) protons of the ethoxy chain and the morpholine ring. researchgate.net ¹³C NMR spectroscopy confirms the carbon framework of the molecule, with distinct chemical shifts for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the ether and morpholine moieties. researchgate.net
Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the confirmation of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer structural clues. dea.gov
Infrared (IR) Spectroscopy: FTIR is used to identify the presence of key functional groups. The spectrum of the final product would be expected to show a strong absorption band for the amide carbonyl (C=O) group (typically around 1630-1680 cm⁻¹), as well as C-O-C stretching vibrations for the ether and morpholine rings, and C-H and C=C bands for the aromatic and aliphatic parts of the molecule. nih.gov
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to assess the purity of the compound. A single, sharp peak in the chromatogram is indicative of a pure substance. These techniques are often coupled with a detector like MS (LC-MS or GC-MS) for simultaneous separation and identification. dea.gov
Elemental Analysis: This technique determines the percentage composition of carbon, hydrogen, and nitrogen (CHN) in the sample. A close correlation between the experimentally found percentages and the calculated values for the proposed molecular formula provides strong evidence for the compound's identity and purity. chemspider.com
Table 4: Analytical Techniques and Their Applications
| Technique | Information Provided |
|---|---|
| ¹H NMR | Elucidates the proton environment and connectivity. |
| ¹³C NMR | Determines the carbon skeleton of the molecule. |
| Mass Spectrometry (MS/HRMS) | Confirms molecular weight and formula; provides fragmentation data. |
| Infrared (IR) Spectroscopy | Identifies key functional groups (e.g., C=O, C-O-C). |
| HPLC/GC | Assesses purity and quantifies the compound. |
Molecular Targets and Mechanistic Insights into the Action of 4 4 2 Phenylethoxy Benzoyl Morpholine
Receptor Binding and Modulation Studies
The interaction of small molecules with neuroreceptors and other cellular targets is fundamental to their potential therapeutic effects. For 4-[4-(2-phenylethoxy)benzoyl]morpholine, several key receptor families have been identified as areas of interest. However, a thorough investigation reveals a lack of specific binding affinity or functional assay data for this exact compound.
Neuroreceptor Interactions and Ligand Affinity Profiling
The central nervous system (CNS) is a primary site of action for many morpholine (B109124) derivatives, which are known to interact with a variety of neuroreceptors. nih.govnih.gov The structural components of this compound, including the morpholine and phenylethoxy groups, suggest a potential for interaction with several key neuroreceptor systems. However, specific quantitative data to confirm and characterize these interactions are not available in the reviewed literature.
Cannabinoid Receptor Modulation
The cannabinoid receptors, CB1 and CB2, are G protein-coupled receptors that play crucial roles in various physiological processes. While some morpholine-containing structures have been explored for their cannabinoid receptor activity, no studies were identified that specifically report the binding affinity (such as Kᵢ values) or functional modulation (agonist or antagonist activity) of this compound at either CB1 or CB2 receptors.
Sigma (σ1R, σ2R) Receptor Interactions
Sigma receptors, comprising σ1 and σ2 subtypes, are unique intracellular proteins implicated in a range of neurological functions and are targets for various psychoactive drugs. The morpholine scaffold is present in some known sigma receptor ligands. acs.org Nevertheless, a search of scientific databases did not yield any specific binding data (e.g., Kᵢ or IC₅₀ values) for this compound at either σ1 or σ2 receptors.
Serotonin (B10506) Receptor (5-HT) Modulation
The serotonin system, with its numerous receptor subtypes (e.g., 5-HT₁A, 5-HT₂A, 5-HT₇), is a major target for drugs treating mood disorders and other CNS conditions. The chemical architecture of this compound bears resemblance to some compounds known to interact with 5-HT receptors. However, there is no published data detailing its binding profile or functional effects on any of the serotonin receptor subtypes.
Neurokinin 1 (NK1) Receptor Antagonism
The neurokinin 1 (NK1) receptor, the primary receptor for Substance P, is a validated target for antiemetic and anxiolytic drugs. Aprepitant, a known NK1 receptor antagonist, contains a morpholine ring, highlighting the potential for this heterocycle in targeting the NK1 receptor. researchgate.net Despite this, no specific studies demonstrating or quantifying the antagonistic activity of this compound at the NK1 receptor have been found.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism
PPARα is a nuclear receptor that plays a critical role in lipid metabolism and inflammation. Fibrates, a class of PPARα agonists, feature a phenoxy-acetic acid-like structure. The phenylethoxy group in this compound could theoretically mimic components of PPARα ligands. However, a review of the available literature reveals no studies that have investigated or reported on the agonistic activity (e.g., EC₅₀ values) of this specific compound on PPARα.
Data Tables
Due to the absence of specific experimental data for this compound in the public domain, the generation of data tables for its receptor binding affinities and functional activities is not possible at this time.
Enzyme Inhibition and Allosteric Modulation Investigations
The inhibitory or modulatory effects of "this compound" on various enzymes are crucial for understanding its potential therapeutic applications. The following sections outline the available findings on its interactions with key enzyme targets.
Dysregulated secretase activity is implicated in the pathogenesis of neurodegenerative conditions like Alzheimer's disease. nih.gov δ-secretase, also known as asparagine endopeptidase (AEP), is a lysosomal cysteine protease that cleaves key proteins such as the amyloid precursor protein (APP) and tau. nih.govnih.gov Its age-dependent activation makes it a compelling therapeutic target. nih.gov
While direct studies on "this compound" and its effect on δ-secretase are not found in the current literature, research on other morpholine-containing compounds has shown promise. A potent and specific δ-secretase inhibitor, identified as "compound 11" or 7-morpholin-4-yl-benzo nih.govnih.govnih.govoxadiazol-4-ylamine , has been developed. nih.govnih.gov This compound has been shown to block δ-secretase activity, thereby reducing the cleavage of APP and tau. nih.gov It is important to note that this is a distinct molecule from "this compound". The findings related to "compound 11" highlight the potential of the morpholine scaffold in the design of δ-secretase inhibitors.
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govnih.gov Consequently, inhibitors of this pathway are of significant interest in oncology.
Although direct kinase inhibition data for "this compound" is not available, the morpholine moiety is a key feature in several known kinase inhibitors. For example, LY294002 (2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) is a well-known inhibitor of PI3K. nih.gov Furthermore, a series of 2-morpholino-pyrimidine derivatives have been developed as potent dual PI3K/mTOR inhibitors. nih.gov In these compounds, the morpholine group typically forms a crucial hydrogen bond with a valine residue in the hinge region of the kinase domain. nih.gov
The table below summarizes the inhibitory activities of some morpholine-containing kinase inhibitors. It is crucial to reiterate that these are structurally distinct from "this compound".
| Compound Name/Class | Target Kinase(s) | IC₅₀ Values | Reference |
| LY294002 | PI3K | 1.40 µM | nih.gov |
| PI3K/mTOR Inhibitor-2 | PI3Kα, PI3Kβ, PI3Kδ, PI3Kγ, mTOR | 3.4 nM, 34 nM, 16 nM, 1 nM, 4.7 nM | medchemexpress.com |
| 2-morpholino-pyrimidine derivative (compound 26) | PI3Kα, PI3Kβ, PI3Kγ, PI3Kδ, mTOR | 20 nM, 376 nM, 204 nM, 46 nM, 189 nM | nih.gov |
This table presents data for morpholine-containing compounds to illustrate the potential of the scaffold, not for "this compound" itself.
The cholesterol biosynthesis pathway is a complex series of enzymatic reactions essential for producing cholesterol, a vital component of cell membranes. mdpi.com Enzymes in this pathway, such as sterol C14-reductase and sterol C8-isomerase, are potential targets for therapeutic intervention. mdpi.com At present, there is no published literature that investigates the effects of "this compound" on these or any other enzymes involved in sterol biosynthesis. Many chemicals, including some medications, are known to interfere with this pathway, but the specific compound has not been implicated. mdpi.com
Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters and are significant targets in the treatment of neurodegenerative and psychiatric disorders. nih.gov The morpholine nucleus is present in some compounds with MAO inhibitory activity. For instance, moclobemide , an antidepressant, contains a morpholine ring and acts as a reversible inhibitor of MAO-A. nih.gov
Research into morpholine-based chalcones has identified potent and selective inhibitors of MAO-B. nih.gov While "this compound" is not a chalcone (B49325), the presence of the morpholine moiety suggests a potential, yet uninvestigated, interaction with MAO enzymes.
The table below shows the MAO inhibitory activity of a representative morpholine-based chalcone.
| Compound | Target Enzyme | IC₅₀ (µM) | Ki (µM) | Inhibition Type | Reference |
| MO1 (a morpholine-based chalcone) | MAO-B | 0.030 | 0.018 | Reversible, Mixed-type | nih.gov |
This table is for a related morpholine compound and does not represent data for "this compound".
Mechanisms Underlying Other Biological Activities
The antioxidant potential of compounds containing a morpholine ring is a subject of scientific investigation. Morpholine-modified agents have been noted for a variety of biological properties, including antioxidant activities. nih.gov The general mechanisms by which such compounds exert their antioxidant effects typically involve the scavenging of free radicals, which are highly reactive species that can cause cellular damage.
The antioxidant activity of morpholine derivatives is often evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. For instance, a series of morpholine Mannich base derivatives demonstrated significant radical scavenging properties in both DPPH and ABTS assays. The mechanism involves the donation of a hydrogen atom or an electron from the antioxidant molecule to the free radical, thereby neutralizing it and terminating the oxidative chain reaction. The presence of specific functional groups and their position on the aromatic rings can significantly influence the radical scavenging potency.
While specific data for this compound is not available, its structural components suggest a potential for radical scavenging. The ether linkage and the aromatic rings could play a role in stabilizing and donating electrons to neutralize reactive oxygen species (ROS).
The morpholine nucleus is a key feature in several antimicrobial agents. The antimicrobial mechanisms of morpholine-containing compounds are diverse and can be target-specific.
One established mechanism for morpholine-based antifungal agents is the inhibition of sterol biosynthesis in the fungal cell membrane. Specifically, these compounds can interfere with two key enzymes: C-14 sterol reductase and C-8 sterol isomerase. nih.gov This disruption in the synthesis of ergosterol, a vital component of the fungal cell membrane, leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.
In the context of antibacterial activity, some morpholine derivatives have been shown to act as efflux pump inhibitors. For example, the compound 4-(Phenylsulfonyl)morpholine, while showing weak intrinsic antimicrobial activity, was found to modulate the action of aminoglycoside antibiotics like amikacin (B45834) and gentamicin (B1671437) against Gram-negative bacteria. nih.gov This suggests that the morpholine derivative may interfere with bacterial efflux pumps, which are responsible for expelling antibiotics from the cell, thereby restoring the efficacy of the conventional antibiotic.
Another potential mechanism involves the induction of oxidative stress through the generation of reactive oxygen species (ROS) within the bacterial cell, which can lead to damage of the bacterial membrane and other vital cellular components. nih.gov Some ruthenium-based agents modified with a morpholine moiety have been shown to kill Staphylococcus aureus through a multi-target action that includes inducing ROS formation and damaging the bacterial membrane. nih.gov
Table 1: Antimicrobial Modulating Activity of a Related Morpholine Compound
| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 4-(Phenylsulfonyl)morpholine (128 µg/mL) |
| P. aeruginosa 03 | Amikacin | 312.5 | 39.06 |
This table illustrates the synergistic effect of a related morpholine compound in reducing the Minimum Inhibitory Concentration (MIC) of an antibiotic against a resistant bacterial strain. Data sourced from a study on 4-(Phenylsulfonyl)morpholine. nih.gov
Several morpholine derivatives have been investigated for their activity against Mycobacterium tuberculosis. Research on compounds structurally related to this compound provides insight into potential antitubercular mechanisms.
A close structural analog, 4-[4-(2-Phenylethoxy)-2-thienyl]morpholine , has been identified as an inhibitor of QcrB. acs.org QcrB is a subunit of the cytochrome bc1 complex (Complex III) in the electron transport chain of M. tuberculosis. Inhibition of this complex disrupts the bacterium's ability to generate ATP, leading to a bactericidal effect. This suggests that a primary mechanism for the antitubercular activity of this compound could be the targeting of mycobacterial energy metabolism.
Additionally, other morpholine-containing compounds, specifically a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, have shown significant activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov While the exact mechanism for this class was not fully elucidated, hydrazide-containing compounds are known to interfere with mycolic acid synthesis, a crucial component of the mycobacterial cell wall. The presence of the morpholine ring in these derivatives was deemed important for their antimicrobial activity. nih.gov
The benzoyl moiety present in this compound is a structural feature found in some inhibitors of bacterial transcription. A series of benzyl (B1604629) and benzoyl benzoic acid derivatives have been shown to inhibit the formation of the bacterial RNA polymerase (RNAP) holoenzyme by mimicking the sigma (σ) factor at its primary binding site on RNAP. nih.gov This inhibition prevents the initiation of transcription, a process essential for bacterial survival. nih.gov This provides a plausible, though not confirmed, mechanism by which this compound might exert antibacterial effects.
Furthermore, other classes of heterocyclic compounds have been reported to interfere with DNA and RNA synthesis. For example, certain novel 7-chloro-(4-thioalkylquinoline) derivatives have been observed to inhibit both DNA and RNA synthesis in cancer cell lines at high concentrations. mdpi.com While structurally distinct, this highlights that complex aromatic molecules can possess the ability to interact with nucleic acid synthesis pathways. DNA/RNA synthesis inhibitors can function as antibiotics by targeting enzymes like DNA-dependent RNA polymerase.
Computational Chemistry and Molecular Modeling of 4 4 2 Phenylethoxy Benzoyl Morpholine
Ligand-Protein Docking Simulations for Binding Mode Prediction
Ligand-protein docking is a computational technique used to predict the preferred orientation of a molecule when bound to a protein target. researchgate.net This method is crucial for understanding the potential mechanism of action of a compound like 4-[4-(2-phenylethoxy)benzoyl]morpholine. The process involves generating a three-dimensional structure of the ligand and placing it into the binding site of a target protein. A scoring function is then used to estimate the binding affinity for different poses, with lower binding energy values generally indicating a more favorable interaction. e-century.us
For this compound, docking studies would first require the identification of a potential biological target. Given the structural motifs present, potential targets could include kinases, G-protein coupled receptors, or enzymes involved in various signaling pathways. acs.orgacs.org Once a target protein with a known crystal structure is selected, the compound would be docked into its active site.
The results of such a simulation would reveal key intermolecular interactions, such as:
Hydrogen Bonds: The morpholine (B109124) oxygen and the carbonyl oxygen are potential hydrogen bond acceptors.
Hydrophobic Interactions: The phenylethoxy and benzoyl groups can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-Pi Stacking: The aromatic rings of the phenylethoxy and benzoyl moieties can form pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
These interactions are fundamental in determining the stability of the ligand-protein complex. nih.gov The insights gained from docking can guide the rational design of more potent analogs by identifying which functional groups are most important for binding.
Table 1: Example of a Ligand-Protein Docking Simulation Report for this compound
| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| Example Kinase A | -8.5 | LYS-78 | Hydrogen Bond (with carbonyl O) |
| LEU-130 | Hydrophobic | ||
| PHE-182 | Pi-Pi Stacking | ||
| Example GPCR B | -9.2 | ASN-110 | Hydrogen Bond (with morpholine O) |
| TRP-250 | Pi-Pi Stacking | ||
| VAL-114 | Hydrophobic |
Note: This table is illustrative and presents hypothetical data to demonstrate the output of a docking simulation. The specific values and residues would depend on the actual protein target.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Protein-Ligand Stability
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes and stability of the protein-ligand complex over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of the ligand and the protein, as well as the behavior of surrounding solvent molecules.
An MD simulation for the this compound-protein complex, initiated from a promising docking pose, would provide critical information on:
Conformational Flexibility: The simulation would reveal the accessible conformations of the flexible phenylethoxy linker and how the morpholine ring samples different chair and boat conformations.
Stability of Interactions: It would assess the stability of the hydrogen bonds and hydrophobic interactions predicted by docking over a period of nanoseconds or microseconds.
Binding Free Energy Calculations: Advanced techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy. nih.gov
The stability of the complex is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation. A stable RMSD suggests that the ligand remains securely in the binding pocket.
Table 2: Illustrative Data from a Molecular Dynamics Simulation
| Simulation Metric | Value/Observation | Interpretation |
| RMSD of Ligand | Stable fluctuation around 1.5 Å after 50 ns | The ligand maintains a stable binding mode. |
| Key Hydrogen Bonds | Maintained for >80% of simulation time | The predicted hydrogen bonds are stable and contribute significantly to binding. |
| MM/PBSA Binding Energy | -45.5 kcal/mol | Strong predicted binding affinity. |
Note: This table contains example data. Actual results would be generated from a full MD simulation study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. rsc.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. researchgate.net
To build a QSAR model for analogues of this compound, a dataset of structurally similar compounds with experimentally determined biological activities (e.g., IC50 values) would be required. For each compound, a set of molecular descriptors would be calculated, which can be constitutional, topological, electrostatic, or quantum mechanical in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create a model that links these descriptors to the observed activity. nih.govresearchgate.net
A robust QSAR model could be used to:
Predict the biological activity of novel analogues of this compound before they are synthesized.
Identify the key molecular properties that drive activity, providing insights for lead optimization.
Table 3: Example Descriptors Used in a QSAR Model
| Descriptor | Description | Potential Influence on Activity |
| LogP | Octanol-water partition coefficient | Related to hydrophobicity and cell permeability. |
| Molecular Weight | Mass of the molecule | Influences size and fit within the binding pocket. |
| Dipole Moment | Measure of molecular polarity | Important for electrostatic interactions. |
| Number of H-bond donors/acceptors | Count of potential hydrogen bonding sites | Crucial for specific interactions with the target. |
Note: This table lists common descriptors that would be relevant in a QSAR study of this compound and its analogues.
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
A pharmacophore model is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. nih.gov
A pharmacophore model could be developed based on the binding mode of this compound in its target's active site. This model would consist of features like a hydrophobic group (for the phenoxy moiety), an aromatic ring feature, a hydrogen bond acceptor (for the carbonyl and/or morpholine oxygen), and another hydrophobic or aromatic feature.
Once developed, this pharmacophore model can be used as a 3D query to perform virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to bind to the same target. rsc.org This is an efficient strategy for discovering new chemical scaffolds with potential therapeutic activity.
De Novo Design Approaches for Optimized Analogues
De novo design is a computational technique that aims to build novel molecules from scratch, atom by atom or fragment by fragment, within the constraints of a target's binding site. Instead of screening existing compounds, this method generates new molecular structures that are predicted to have high affinity and selectivity for the target.
Using the binding pocket of a protein in complex with this compound as a template, a de novo design algorithm could suggest modifications to the parent structure. For instance, it might:
Replace the phenylethoxy group with a different substituent to improve hydrophobic interactions.
Suggest alternative linkers to optimize the geometry of the molecule within the binding site.
Propose the addition of new functional groups to form extra hydrogen bonds with the protein.
This approach has the potential to generate highly optimized analogues with improved pharmacological properties.
Computational Prediction of Target Specificity and Off-Target Effects
A crucial aspect of drug development is ensuring that a compound is selective for its intended target to minimize side effects. Computational methods can be used to predict potential off-target interactions. This can be achieved through several approaches:
Inverse Docking: Instead of docking one ligand to one target, the ligand (this compound) is screened against a large panel of known protein structures. Significant binding scores to proteins other than the intended target can indicate potential off-target effects.
Similarity Searching: The structure of the compound can be compared to databases of known drugs and bioactive molecules. If it is highly similar to a compound with a known off-target activity, this could be a cause for concern.
Target Prediction Servers: Web-based tools that use machine learning models trained on large bioactivity datasets can predict a list of the most likely biological targets for a given molecule. e-century.us
These computational predictions can help to prioritize which off-target activities should be tested experimentally, saving time and resources in the preclinical development phase.
Pre Clinical Pharmacological Profiling of 4 4 2 Phenylethoxy Benzoyl Morpholine in in Vitro and in Vivo Models
In Vitro Efficacy and Potency Determination in Cellular Assays
In cellular-based assays, morpholine (B109124) derivatives have been evaluated for their potential to modulate biological targets relevant to multifactorial diseases like atherosclerosis. For instance, a series of morpholine derivatives were shown to inhibit squalene (B77637) synthase (SQS), an enzyme involved in cholesterol biosynthesis. nih.gov The most active of these compounds displayed IC50 values ranging from 0.7 to 5.5 μM. nih.gov Additionally, these compounds demonstrated significant protective effects against lipid peroxidation in hepatic microsomal membranes, with IC50 values for the most potent compounds between 73 and 200 μM. nih.gov
In the context of hyperlipidemia, novel 4-benzyloxy and 4-(2-phenylethoxy) chalcone (B49325) fibrate hybrids have been synthesized and assessed for their ability to act as peroxisome proliferator-activated receptor alpha (PPARα) agonists. sci-hub.se The activation of PPARα by these compounds was initially screened at a concentration of 10 μM. sci-hub.se Compounds that exhibited more than 20% activation compared to the reference compound, fenofibric acid, were selected for further determination of their maximum efficacy (Emax%) and the half-maximal effective concentration (EC50). sci-hub.se For example, a 2-propanoic acid derivative and a 2-butanoic acid congener from this series demonstrated promising PPARα agonistic activity with EC50 values of 8.9 μM and 25.0 μM, respectively. sci-hub.se
The following table summarizes the in vitro efficacy of related morpholine and chalcone fibrate hybrid compounds:
| Compound Class | Target | Assay | Potency (IC50/EC50) | Reference |
| Morpholine Derivatives | Squalene Synthase (SQS) | Enzyme Inhibition | 0.7 - 5.5 μM | nih.gov |
| Morpholine Derivatives | Lipid Peroxidation | Microsomal Membrane Protection | 73 - 200 μM | nih.gov |
| Chalcone Fibrate Hybrids | PPARα | Agonist Activity | 8.9 - 25.0 μM | sci-hub.se |
In Vivo Studies in Relevant Animal Models to Assess Biological Effects
The biological effects of morpholine derivatives have been further explored in animal models to understand their physiological impact.
Assessment of Anti-hyperlipidemic Efficacy in Animal Models
The anti-hyperlipidemic potential of morpholine derivatives has been demonstrated in a rat model of acute experimental hyperlipidemia. nih.gov In this model, the administration of these compounds led to a reduction in key lipidemic parameters, including total cholesterol (TC), triglycerides (TG), and low-density lipoprotein (LDL), by 15-80%. nih.gov This model of acute hyperlipidemia is often induced by agents like tyloxapol, a non-ionic surfactant that inhibits lipoprotein lipase (B570770) activity, leading to the accumulation of TC, TG, and LDL-c. sci-hub.se
Similarly, the in vivo efficacy of promising chalcone fibrate hybrids was tested in rats. sci-hub.se These studies aimed to confirm their anti-hyperlipidemic and antioxidant effects. sci-hub.se For instance, a 4-nitrophenylchalcone fibrate hybrid was reported to reduce total serum triglyceride and cholesterol levels by 30.4% and 25%, respectively. sci-hub.se
The table below outlines the in vivo anti-hyperlipidemic effects observed with related compounds:
| Compound Class | Animal Model | Key Findings | Percentage Reduction | Reference |
| Morpholine Derivatives | Rat (Acute Hyperlipidemia) | Reduced TC, TG, and LDL | 15 - 80% | nih.gov |
| 4-Nitrophenylchalcone Fibrate Hybrid | Not Specified | Reduced Total Serum Triglyceride and Cholesterol | 30.4% and 25% | sci-hub.se |
Selectivity and Cross-Reactivity Profiling Against Multiple Targets
The concept of designing drugs to affect multiple targets is a strategy to enhance therapeutic efficiency and potentially improve safety profiles compared to single-target agents. nih.gov Morpholine derivatives have been investigated as multifunctional agents, particularly for conditions like atherosclerosis. nih.govresearchgate.net These compounds have been shown to concurrently inhibit cholesterol biosynthesis via squalene synthase and protect against lipid peroxidation. nih.gov This dual activity highlights a degree of selectivity for targets involved in lipid metabolism and oxidative stress. Docking simulation studies have also been employed to understand the binding of these molecules to the catalytic site of squalene synthase, further elucidating their target interaction. nih.gov
Early Stage Pharmacokinetic Considerations from In Vitro and In Vivo Data (e.g., microsomal stability, brain permeability)
Early assessment of pharmacokinetic properties is critical in drug discovery. In vitro metabolic stability assays using mouse and human liver microsomes (MLM/HLM) are predictive of in vivo intrinsic clearance. nih.gov For some related compounds, rapid metabolism was observed, resulting in very short in vitro microsomal half-lives. nih.gov However, structural modifications, such as "fluorine-blocking" a position on a benzene (B151609) ring, have been shown to significantly increase the in vitro half-life in MLM. nih.gov
Future Research Directions and Broader Academic Implications of 4 4 2 Phenylethoxy Benzoyl Morpholine Derivatives
Exploration of Novel Molecular Targets and Disease Indications
The structural features of 4-[4-(2-phenylethoxy)benzoyl]morpholine suggest its potential to interact with a variety of biological targets. The morpholine (B109124) ring is a known pharmacophore in numerous approved drugs, including kinase inhibitors and agents targeting the central nervous system (CNS). researchgate.netacs.org The benzophenone (B1666685) core is also present in compounds with diverse biological activities. Future research should prioritize the systematic screening of a foundational library of this compound derivatives against a broad panel of molecular targets to uncover novel therapeutic opportunities.
Initial investigations could focus on targets where morpholine-containing compounds have already shown promise. These include:
Kinases: The morpholine moiety is a key component of several kinase inhibitors, such as the PI3K inhibitor LY294002. capes.gov.br The this compound scaffold could be explored for its potential to inhibit various kinases implicated in oncology and inflammatory diseases.
G-Protein Coupled Receptors (GPCRs): Morpholine derivatives have been developed as antagonists for various GPCRs. researchgate.net The unique conformational flexibility of the phenylethoxy side chain might allow for specific interactions within the binding pockets of different GPCRs, opening avenues for the treatment of metabolic or neurological disorders.
Ion Channels: The modulation of ion channels is a critical therapeutic strategy for a range of cardiovascular and neurological conditions. The physicochemical properties imparted by the morpholine ring could be advantageous for designing novel ion channel modulators.
Beyond these established areas, unbiased phenotypic screening in various disease models (e.g., cancer cell lines, primary neuronal cultures) could reveal unexpected activities and novel molecular targets, thereby expanding the therapeutic potential of this chemical class.
Design and Synthesis of Structurally Diversified Analogues with Enhanced Specificity
A crucial aspect of future research will be the design and synthesis of diverse analogues of this compound to build robust structure-activity relationships (SAR). e3s-conferences.org The scaffold offers multiple points for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Key areas for structural diversification include:
The Phenylethoxy Group: Modifications to the terminal phenyl ring (e.g., introduction of various substituents, replacement with other aromatic or heteroaromatic systems) can modulate binding interactions and physicochemical properties. The length and flexibility of the ethoxy linker could also be altered.
The Benzoyl Moiety: The substitution pattern on the central phenyl ring can significantly influence the electronic properties and three-dimensional shape of the molecule. Replacing the benzoyl linker with other functionalities, such as amides or sulfonamides, could lead to novel classes of compounds with different biological profiles.
The Morpholine Ring: While the morpholine itself is a key feature, introducing substituents on the morpholine ring could probe for additional binding interactions and influence metabolic stability. nih.gov Furthermore, replacing the morpholine with other saturated heterocycles (e.g., piperidine (B6355638), thiomorpholine) would provide valuable SAR data. researchgate.net
These synthetic efforts should aim to create a library of compounds with a wide range of chemical properties to thoroughly explore the available chemical space and identify analogues with enhanced specificity for their intended molecular targets.
Development of Advanced Synthetic Methodologies for Sustainable Production
The efficient and sustainable synthesis of a diverse library of this compound derivatives is paramount for a successful research program. While the core scaffold can likely be assembled using established synthetic methods, such as the acylation of morpholine with a suitably substituted benzoyl chloride, future research should focus on developing more advanced and environmentally friendly synthetic strategies. jocpr.com
Potential areas of innovation include:
Flow Chemistry: Implementing flow chemistry processes could enable the rapid, safe, and scalable synthesis of analogues, facilitating the rapid generation of a diverse chemical library for screening.
Catalytic Methods: The development of novel catalytic methods for the formation of the key ether and amide bonds could reduce the reliance on stoichiometric reagents and minimize waste. For instance, modern cross-coupling reactions could be employed to construct the diaryl ether or related linkages.
Green Chemistry Principles: The application of green chemistry principles, such as the use of safer solvents and the minimization of protection/deprotection steps, will be crucial for the environmentally responsible development of this chemical class.
These advancements in synthetic methodology will not only accelerate the discovery process but also ensure that the production of any promising lead compounds is economically viable and sustainable.
Integration of High-Throughput Screening and Omics Data for Mechanistic Elucidation
To efficiently explore the biological potential of the synthesized analogues, high-throughput screening (HTS) will be essential. HTS allows for the rapid testing of thousands of compounds against specific targets or in cell-based assays, quickly identifying promising hits for further development.
For the most promising compounds identified through HTS, a deeper understanding of their mechanism of action will be required. This can be achieved through the integration of various "omics" technologies:
Genomics and Transcriptomics (RNA-Seq): These techniques can identify changes in gene expression patterns induced by the compound, providing clues about the cellular pathways it modulates.
Proteomics: By analyzing changes in the cellular proteome, researchers can identify the direct protein targets of the compound and downstream signaling effects.
Metabolomics: This approach can reveal how the compound affects cellular metabolism, which is particularly relevant for diseases like cancer and metabolic disorders.
The integration of these large datasets through bioinformatics and systems biology approaches will be critical for building a comprehensive picture of the compound's mechanism of action, identifying potential off-target effects, and discovering biomarkers for patient stratification.
Contribution to Fundamental Understanding of Structure-Function Relationships in Medicinal Chemistry
Beyond the potential for developing new drugs, the systematic study of this compound derivatives can provide valuable insights into the fundamental principles of medicinal chemistry. The modular nature of the scaffold makes it an excellent tool for dissecting the contributions of different structural elements to molecular recognition and biological activity.
By systematically varying each component of the molecule and correlating these changes with detailed biophysical and structural data (e.g., from X-ray crystallography or cryo-electron microscopy), researchers can:
Elucidate the Role of Conformational Flexibility: The flexible phenylethoxy linker allows the molecule to adopt various conformations. Studying how changes in this linker affect binding affinity can provide general principles for the design of flexible ligands.
Quantify the Impact of the Morpholine Ring: By comparing morpholine-containing compounds with analogues bearing other heterocyclic systems, it will be possible to quantify the contribution of the morpholine ring to properties such as solubility, cell permeability, and binding affinity.
Develop Predictive Models: The large and detailed datasets generated from these studies can be used to develop and validate computational models (e.g., QSAR, machine learning algorithms) for predicting the biological activity of novel compounds, thereby accelerating future drug discovery efforts.
Q & A
Q. How can researchers optimize the synthesis of 4-[4-(2-phenylethoxy)benzoyl]morpholine?
Methodological Answer: Synthesis optimization requires a combination of Design of Experiments (DOE) and computational reaction screening . For example:
- Use full factorial designs to evaluate critical parameters (e.g., temperature, solvent polarity, catalyst loading) and identify interactions between variables .
- Apply quantum chemical calculations (e.g., density functional theory, DFT) to predict intermediate stability and transition states, as demonstrated by ICReDD’s workflow for reaction path analysis .
- Validate computational predictions with small-scale experiments, iterating to refine conditions .
Q. What are the recommended methods for characterizing this compound?
Methodological Answer: A multi-technique approach is essential:
- Spectroscopic analysis : Use H/C NMR to confirm regioselectivity and purity, complemented by FT-IR for functional group identification (e.g., carbonyl stretch at ~1650–1750 cm) .
- Chromatographic validation : Employ HPLC or UPLC with a C18 column and photodiode array detection to assess purity (>98%) and resolve isomers .
- Thermal stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds .
Q. How can solubility and stability profiles of this compound be systematically evaluated?
Methodological Answer:
- Solvent screening : Use Hansen solubility parameters to rank solvents (e.g., DMSO, THF, ethyl acetate) and identify optimal dissolution conditions .
- Accelerated stability studies : Expose the compound to stress conditions (e.g., 40°C/75% relative humidity, UV light) for 4–8 weeks, monitoring degradation via LC-MS .
- pH-dependent stability : Conduct kinetic assays in buffered solutions (pH 2–10) to identify hydrolysis-prone conditions .
Advanced Research Questions
Q. What strategies are effective for resolving contradictory data in reaction mechanism studies?
Methodological Answer:
- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to distinguish between concerted and stepwise mechanisms .
- Multivariate statistical analysis : Apply principal component analysis (PCA) to isolate experimental variables contributing to data variability .
- Cross-validation with in situ techniques : Use Raman spectroscopy or real-time NMR to detect transient intermediates and validate computational models .
Q. How can computational modeling improve understanding of this compound’s reactivity?
Methodological Answer:
- Quantum mechanics/molecular mechanics (QM/MM) : Simulate reaction pathways in explicit solvent environments to account for solvation effects .
- Transition state analysis : Calculate activation energies for competing pathways (e.g., nucleophilic acyl substitution vs. radical mechanisms) using Gaussian or ORCA software .
- Machine learning integration : Train models on existing morpholine derivative datasets to predict regioselectivity in novel reactions .
Q. What experimental designs address challenges in scaling up synthesis?
Methodological Answer:
- Flow chemistry optimization : Use microreactors to enhance heat/mass transfer and minimize side reactions during scale-up .
- Process analytical technology (PAT) : Implement inline FT-IR or UV-vis probes for real-time monitoring of key intermediates .
- Risk assessment matrices : Prioritize variables (e.g., exothermicity, catalyst lifetime) using failure mode and effects analysis (FMEA) .
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Fragment-based design : Synthesize analogs with modified phenoxy or morpholine moieties and assay biological activity (e.g., enzyme inhibition) .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity trends .
- Docking studies : Map binding interactions with target proteins (e.g., kinases) using AutoDock Vina or Schrödinger Suite .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- Hazard assessment : Review Safety Data Sheets (SDS) of structurally similar morpholine derivatives (e.g., 4-(2-fluoro-4-nitrophenyl)morpholine) for toxicity and flammability risks .
- Engineering controls : Use fume hoods with HEPA filtration for synthesis and handling .
- Waste management : Neutralize acidic/basic byproducts before disposal, following EPA guidelines .
Q. How can green chemistry principles be applied to its synthesis?
Methodological Answer:
- Solvent substitution : Replace dichloromethane with cyclopentyl methyl ether (CPME) or 2-methyl-THF, which have lower environmental impact .
- Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce metal leaching .
- Atom economy : Redesign synthetic routes to minimize protecting groups (e.g., one-pot multi-step reactions) .
Q. What methodologies validate the compound’s role in catalytic systems?
Methodological Answer:
- Turnover frequency (TOF) analysis : Measure catalytic cycles using gas chromatography or calorimetry .
- Inhibition studies : Add radical scavengers (e.g., TEMPO) to confirm/rule out radical-mediated pathways .
- Operando spectroscopy : Use XAS or EPR to monitor catalyst oxidation states during reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
